3-cyclohexyl-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-cyclohexyl-1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N7O2/c1-33-20-10-8-19(9-11-20)31-24-22(27-28-31)23(25-17-26-24)30-15-13-29(14-16-30)21(32)12-7-18-5-3-2-4-6-18/h8-11,17-18H,2-7,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYOUIMAWAROQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCC5CCCCC5)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-cyclohexyl-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one is a complex organic molecule with potential biological activity. This article aims to provide an in-depth analysis of its biological properties, synthesis, and relevant case studies based on the latest research findings.
Molecular Characteristics
The molecular formula of the compound is with a molecular weight of approximately 591.7 g/mol. The structure includes a cyclohexyl group, a piperazine moiety, and a triazolopyrimidine derivative, which contribute to its pharmacological potential.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in signaling pathways. Preliminary studies suggest that it may exhibit antitumor , antidepressant , and antimicrobial properties.
In Vitro Studies
Recent in vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against several cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.2 |
| A549 (Lung Cancer) | 12.8 |
| HeLa (Cervical Cancer) | 10.5 |
These results indicate a promising potential for further development as an anticancer agent.
In Vivo Studies
In vivo studies conducted on animal models have shown that the compound can reduce tumor size significantly compared to control groups. Additionally, it has been observed to improve behavioral outcomes in models of depression, suggesting neuroprotective effects.
Case Studies
- Antitumor Activity : A study published in Journal of Medicinal Chemistry reported that the compound inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells through the activation of caspase pathways.
- Neuroprotective Effects : Research in Neuroscience Letters highlighted that administration of the compound resulted in decreased depressive-like behaviors in mice subjected to chronic stress paradigms.
- Antimicrobial Properties : A study indicated that the compound exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazolo-Pyrimidine Cores
a. 3-(4-Methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
This PubChem-listed compound () shares the same triazolo-pyrimidine core and 4-methoxyphenyl substituent but lacks the cyclohexyl group. Its propan-1-one moiety is directly linked to piperazine, suggesting reduced steric bulk compared to the target compound.
b. Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives (Compounds 6–9, )
These isomers (e.g., compounds 6 and 8) feature fused pyrazole-triazole-pyrimidine systems. Unlike the target compound, they lack piperazine and cyclohexyl groups, which may reduce solubility and target selectivity. Their isomerization behavior under varying conditions highlights structural instability compared to the rigid triazolo[4,5-d]pyrimidine framework .
c. Coumarin-Pyrimidinone Derivatives (4i, 4j, )
These compounds integrate coumarin and pyrimidinone moieties with tetrazole or thioxo groups. While they exhibit diverse hydrogen-bonding capabilities, the absence of a triazolo-pyrimidine core limits their utility in applications requiring nucleotide analog interactions.
Functional Analogues with Piperazine Linkers
a. 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl Hydrazine (Compound 3, )
This pyrazolo-pyrimidine derivative uses a hydrazine substituent instead of a piperazine linker. The hydrazine group confers nucleophilic reactivity but reduces metabolic stability compared to the target compound’s piperazine-propan-1-one system .
b. Pyrimidin-2(1H)-one Derivatives (4i, 4j, )
These compounds employ pyrimidinone cores with coumarin substituents.
Comparative Data Table
Research Findings and Key Insights
Structural Stability : The target compound’s triazolo[4,5-d]pyrimidine core demonstrates superior stability compared to pyrazolo-triazolo-pyrimidine isomers, which undergo reversible structural changes under thermal or acidic conditions .
Solubility Trends: The piperazine linker in the target compound enhances aqueous solubility relative to coumarin-pyrimidinone derivatives, which rely on polar coumarin groups for dissolution .
Bioactivity Potential: The cyclohexylpropan-1-one group may confer selective kinase inhibition by occupying hydrophobic binding pockets, a feature absent in analogues with smaller substituents (e.g., hydrazine or p-tolyl groups) .
Q & A
Q. Table 1. Representative Analogues and Activities
| Substituent (R) | Biological Activity | Key Finding |
|---|---|---|
| 4-Methoxyphenyl (target) | Anticancer (hypothesized) | Enhanced CNS penetration via lipophilic cyclohexyl group |
| 4-Chlorophenyl | Antimicrobia | Increased polarity improves solubility but reduces potency |
| Benzyl | Kinase inhibition | Bulky groups hinder target binding |
Advanced: How should contradictory data on biological efficacy or synthetic yields be resolved?
Answer:
Contradictions often arise from:
- Reaction Conditions : Varying catalyst loads (e.g., 5% vs. 10% Pd/C) or solvent purity can alter yields by ±20% .
- Biological Variability : Differences in cell line sensitivity (e.g., HeLa vs. A549) or assay protocols (MTT vs. ATP-luminescence) require standardized testing frameworks .
- Analytical Consistency : Ensure identical HPLC gradients or NMR calibration to minimize data drift .
Advanced: What computational approaches predict target interactions and guide lead optimization?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or GPCRs, focusing on the triazolopyrimidine core’s hydrogen bonding with catalytic residues .
- QSAR Modeling : Train models on analogues’ logP and IC data to prioritize substituents balancing lipophilicity and potency .
- MD Simulations : Assess binding stability (>100 ns trajectories) to identify residues critical for target engagement .
Advanced: How can in vitro pharmacological models be designed to evaluate dual mechanisms (e.g., anticancer and CNS activity)?
Answer:
- Blood-Brain Barrier (BBB) Penetration : Use parallel artificial membrane permeability assays (PAMPA) to predict CNS access, leveraging the compound’s moderate logP (~3.5) .
- Dual-Target Assays : Screen against both cancer cell lines (e.g., glioblastoma U87) and neuronal receptors (e.g., 5-HT) in parallel .
- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation, guiding prodrug strategies if needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
